molecular formula C11H12O B2505609 3-Benzylcyclobutanone CAS No. 55262-02-7

3-Benzylcyclobutanone

Cat. No.: B2505609
CAS No.: 55262-02-7
M. Wt: 160.216
InChI Key: GHQLIYHFLAJTTN-UHFFFAOYSA-N
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Description

3-Benzylcyclobutanone: is an organic compound with the molecular formula C₁₁H₁₂O It is a derivative of cyclobutanone, where a benzyl group is attached to the third carbon of the cyclobutanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Benzylcyclobutanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of benzyl chloride with cyclobutanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity reagents and solvents is crucial to achieving a high-quality product.

Chemical Reactions Analysis

Types of Reactions: 3-Benzylcyclobutanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzylcyclobutanone carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of this compound can yield benzylcyclobutanol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) for nitration.

Major Products:

    Oxidation: Benzylcyclobutanone carboxylic acid.

    Reduction: Benzylcyclobutanol.

    Substitution: Benzylcyclobutanone derivatives with various substituents on the benzyl ring.

Scientific Research Applications

3-Benzylcyclobutanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its strained ring structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in studies related to enzyme-catalyzed reactions and metabolic pathways involving cyclic ketones.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Benzylcyclobutanone involves its interaction with various molecular targets and pathways. The compound’s strained ring structure makes it highly reactive, allowing it to participate in a range of chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific context of its use, such as in enzyme-catalyzed reactions or drug development.

Comparison with Similar Compounds

    Cyclobutanone: A simpler cyclic ketone with a four-membered ring.

    Benzylcyclopropanone: A similar compound with a three-membered ring instead of a four-membered ring.

    Benzylcyclopentanone: A similar compound with a five-membered ring.

Comparison: 3-Benzylcyclobutanone is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. Compared to cyclobutanone, the presence of the benzyl group enhances its reactivity and potential for substitution reactions. Compared to benzylcyclopropanone and benzylcyclopentanone, the four-membered ring of this compound offers a balance between ring strain and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-benzylcyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-11-7-10(8-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQLIYHFLAJTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (RS)-3-benzyl-2,2-dichlorocyclobutanone (0.3 g. 1.3 mmol) in acetic acid (3 ml) was refluxed for 1 hour in the presence of zinc (0.86 g, 13.1 mmol. powder). The reaction mixture was cooled to room temperature and filtered over decalite. The filtrate was neutralized with saturated NaHCO3. The organic phase was washed successively with H2O and brine, dried over Na2SO4, and concentrated. The residue was chromatographed over silica gel (hexane-ethylacetate 4:1) to provide 3-benzyl-cyclobutanone (0.16 g, 76%) as a colorless oil, MS: m/e=160.2 (M+).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.86 g
Type
catalyst
Reaction Step One

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